
LY-411575
描述
LY411575 是一种高效的小分子γ-分泌酶抑制剂,能够阻止 Notch 信号通路。 γ-分泌酶是 Notch 信号通路中的关键组成部分,在细胞命运决定中起着至关重要的作用,包括细胞增殖、分化和凋亡 . LY411575 已被证明可以促进小鼠肠道中杯状细胞分化和鼠胚胎干细胞中的神经分化 .
化学反应分析
LY411575 会发生各种化学反应,主要与其作为 γ-分泌酶抑制剂的作用有关。 它在体外以 500 微摩尔浓度阻止 Notch 活化 . 已知该化合物可诱导原代和永生化的卡波西氏肉瘤细胞凋亡 . 这些反应形成的主要产物通常与 Notch 信号通路的抑制以及随后的细胞反应有关。
科学研究应用
Alzheimer’s Disease Research
-
Reduction of Amyloid-Beta Levels :
- Studies have demonstrated that LY-411575 significantly lowers both soluble and insoluble amyloid-beta levels in plasma and brain tissues of APP:PS1 transgenic mice. The treatment resulted in approximately a 60% reduction in circulating amyloid levels within one week, maintaining this effect throughout the study duration .
- This reduction correlates with the compound's ability to inhibit gamma-secretase activity, thereby preventing the cleavage of APP into amyloid-beta peptides.
- Neuritic Abnormalities :
Bone Health and Osteoclast Differentiation
-
Inhibition of Osteoclast Formation :
- This compound has been shown to suppress osteoclast differentiation and activity, making it a candidate for treating osteolytic bone diseases. In vitro studies revealed that it inhibits osteoclast-specific gene expression and bone resorption through the Notch/HES1 signaling pathway .
- In vivo experiments indicated protective effects against lipopolysaccharide-induced calvarial bone destruction, suggesting its therapeutic potential in managing conditions characterized by excessive bone resorption.
- Regulation of Osteoblast Differentiation :
Comparative Efficacy
Case Studies
-
Alzheimer's Disease Models :
- In a controlled study involving APP:PS1 mice, administration of this compound resulted in significant reductions in both plasma and brain levels of amyloid-beta peptides over three weeks. However, the treatment did not impact existing neuritic abnormalities, indicating a selective effect on amyloid pathology rather than broader neuroprotective effects .
-
Bone Resorption Studies :
- A series of experiments demonstrated that this compound effectively inhibited osteoclast formation in vitro and provided protective effects against bone loss in vivo models induced by inflammatory stimuli. The compound's ability to modulate Notch signaling pathways was crucial for its efficacy in these studies .
Safety and Toxicity Considerations
While this compound shows promise as a therapeutic agent, there are notable safety concerns associated with its use. High doses have been linked to gastrointestinal toxicity and immunosuppressive effects due to interference with Notch receptor processing. Careful dose management is essential to mitigate these adverse effects while maximizing therapeutic benefits .
作用机制
LY411575 通过抑制 γ-分泌酶发挥作用,从而阻止 Notch 受体的加工和活化 . Notch 受体是跨膜蛋白,在细胞命运决定中起着关键作用。 通过阻断 γ-分泌酶,LY411575 阻止了 Notch 受体的切割,从而抑制了它们的活化和下游信号通路 .
相似化合物的比较
LY411575 作为 γ-分泌酶抑制剂具有独特的高效性。类似的化合物包括:
DAPT: 另一种 γ-分泌酶抑制剂,但效力和特异性不同。
化合物 E: 一种具有不同化学性质和应用的 γ-分泌酶抑制剂。
西马吉司他: 一种 γ-分泌酶抑制剂,已被研究用于治疗阿尔茨海默病。
准备方法
LY411575 的制备涉及合成路线和特定反应条件。 一种方法包括将 LY411575 配制成 50% 聚乙二醇、30% 丙二醇和 10% 乙醇的 10 毫克/毫升溶液,然后在 0.4% 甲基纤维素中稀释用于给药 . 详细的工业生产方法目前文献中尚未公开。
生物活性
LY-411575 is a potent γ-secretase inhibitor that has garnered significant attention for its biological activity, particularly in the context of Alzheimer's disease and various cancers. This article delves into the compound's mechanisms, effects on different biological pathways, and its therapeutic potential across various conditions.
Overview of γ-Secretase
γ-Secretase is a multi-subunit protease complex responsible for cleaving type-I membrane proteins, including the amyloid precursor protein (APP) and Notch receptors. The cleavage of APP leads to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Additionally, γ-secretase plays a crucial role in Notch signaling, which is essential for various cellular processes including cell differentiation and proliferation.
This compound inhibits γ-secretase activity with high potency, exhibiting IC50 values of 0.078 nM in membrane assays and 0.082 nM in cell-based assays. It also inhibits Notch signaling by blocking the S3 cleavage of Notch with an IC50 value of 0.39 nM . This dual inhibition underlines its potential as a therapeutic agent in diseases characterized by dysregulated Aβ production and aberrant Notch signaling.
Alzheimer's Disease
In preclinical studies, this compound has been shown to significantly reduce Aβ levels in both plasma and brain tissues. For instance, administration of 10 mg/kg orally resulted in decreased levels of Aβ40 and Aβ42 in transgenic CRND8 mice . The compound's ability to lower Aβ levels correlates with its inhibition of γ-secretase activity.
Cancer Research
This compound's effects extend beyond neurodegenerative diseases; it has demonstrated potential in cancer research as well. Specifically, it inhibits Notch signaling pathways that are often activated in various cancers, including leukemia. Studies have shown that this compound can induce apoptosis in Kaposi's sarcoma cells by inhibiting Notch signaling .
Osteoclast Differentiation
Recent studies have highlighted this compound's role in bone health by suppressing osteoclast differentiation. It inhibits osteoclast-specific gene expression and bone resorption through the Notch/HES1/MAPK (ERK and p38)/Akt-mediated NFATc1 pathway . This suggests that this compound may be beneficial in treating osteolytic bone diseases.
In Vivo Studies
- Alzheimer's Disease Model : In TgCRND8 mice treated with this compound at doses ranging from 1 to 10 mg/kg, significant reductions in brain Aβ levels were observed alongside alterations in lymphopoiesis and intestinal cell differentiation .
- Osteolytic Bone Diseases : In models of lipopolysaccharide-induced calvarial bone destruction, this compound exhibited protective effects by reducing osteoclast formation and activity .
- Clinical Trials : Phase 2 trials targeting Aβ production demonstrated that LY-450139 (a related compound) could significantly reduce plasma Aβ concentrations by up to 64.6% without major adverse effects .
Data Summary Table
Study/Model | Dose (mg/kg) | Effect on Aβ Levels | Other Observations |
---|---|---|---|
TgCRND8 Mice | 10 | Decreased Aβ40 & Aβ42 | Altered lymphopoiesis |
Osteolytic Disease Model | Varies | Reduced osteoclast activity | Protective against lipopolysaccharide-induced damage |
Phase 2 Alzheimer Trial | 60-140 | Plasma Aβ reduction (up to 64.6%) | Well tolerated, minimal adverse effects |
常见问题
Basic Research Questions
Q. What is the primary mechanism of action of LY-411575 in modulating Notch signaling and Aβ production?
this compound is a potent γ-secretase inhibitor (IC₅₀ = 0.39 nM) that blocks proteolytic cleavage of Notch receptors, preventing release of the Notch intracellular domain (NICD) and downstream transcriptional activation of genes like Hes-1. It also inhibits amyloid precursor protein (APP) processing, reducing Aβ40 and Aβ42 production (IC₅₀ = 0.078–0.082 nM in cell-based assays) . Methodologically, validate inhibition via Western blot for NICD reduction and ELISA for Aβ levels in cell lines like HEK293 or transgenic mouse models (e.g., Tg2576) .
Q. What experimental models are suitable for initial efficacy testing of this compound?
Use in vitro systems such as ARPE-19 retinal epithelial cells for TGF-β1-induced differentiation assays (dose range: 0.1–10 μM) to assess dose-dependent inhibition of α-SMA and Notch targets . For in vivo studies, administer this compound subcutaneously (e.g., 5 mg/kg in SD rats) to evaluate neuroprotection or thymic atrophy, or use APP/PS1 mice to monitor Aβ dynamics via CSF and plasma sampling .
Q. How can researchers confirm target engagement of this compound in neuronal systems?
Measure presynaptic effects (e.g., mEPSC frequency) in CA1 pyramidal neurons using electrophysiology, as this compound enhances synaptic transmission in APP/PS1 mice by reducing Aβ-mediated depletion of phosphatidylinositol-4,5-bisphosphate . Pair this with qPCR for Notch targets (Hes-1, Hey1) in tissue lysates to confirm pathway inhibition .
Advanced Research Questions
Q. How to reconcile contradictory findings on this compound’s ability to reduce Aβ levels without affecting pre-existing amyloid plaques?
While this compound reduces soluble Aβ40/Aβ42 in plasma and CSF (72% reduction in Tg2576 mice), existing plaques in aged APP/PS1 mice remain unaffected . Methodologically, distinguish between soluble Aβ (ELISA) and insoluble plaque load (histology with thioflavin-S or Congo red staining). Use younger transgenic models (e.g., CRND8 mice) to study plaque prevention rather than reversal .
Q. What strategies optimize this compound dosing to balance efficacy (Notch inhibition) with off-target effects (e.g., intestinal hyperplasia)?
Dose-response studies in mice show thymic atrophy and intestinal goblet cell hyperplasia at >3 mg/kg, while Aβ reduction occurs at lower doses (ED₅₀ = 0.6 mg/kg). Use pharmacokinetic profiling (e.g., CSF Aβ40 suppression at 4 h post-dose) to identify a therapeutic window. For chronic studies, consider intermittent dosing or co-administration with intestinal protectants .
Q. How does this compound modulate non-neuronal cell populations, such as astrocytes or stem cells, in disease models?
In spinal muscular atrophy (SMA) models, this compound (1.4 ng/animal) suppresses GFAP⁺ astrocyte proliferation via Notch inhibition, validated by immunofluorescence and cell counting in spinal cord sections . For intestinal stem cells, use colonoid cultures with Sox9-EGFP reporters; this compound (1 μM) reduces EGFP fluorescence by 39.4%, indicating stem cell differentiation .
Q. Can this compound enhance the efficacy of immunotherapies in oncology, and what are the mechanistic trade-offs?
In multiple myeloma, this compound upregulates membrane-bound BCMA on tumor cells, enhancing BCMAxCD3 bispecific antibody (e.g., PL33)-mediated T-cell cytotoxicity. Monitor T-cell exhaustion markers (PD-1, LAG-3) via flow cytometry and co-culture assays. Note that this compound alone minimally affects T-cell differentiation but may amplify effector memory (EM) subsets in combination therapies .
Q. Methodological Considerations
Q. What controls are critical when assessing this compound’s impact on neuronal development in zebrafish or murine embryos?
Include vehicle (DMSO) controls and baseline untreated embryos. For zebrafish, use dual fluorescence (GFP/CY3) to track inhibitory vs. motor neuron populations. At >0.5 μM, this compound shifts inhibitory neuron distribution ventrally; confirm via 3D image stacks and intensity profiling .
Q. How to quantify this compound-induced changes in lipid metabolism and liver toxicity in preclinical models?
In murine models, measure ALT levels (liver enzyme), TG, TCho, and PL via enzymatic assays. Pair with histopathology (H&E staining for steatosis) and qPCR for Srebp-1c/Srebp-2 to link lipid dysregulation to transcriptional pathways .
Q. What are best practices for validating γ-secretase inhibition in primary cell cultures?
Use primary Kaposi’s sarcoma (KS) cells: Treat with this compound (10 μM) and assess apoptosis via Annexin V/PI staining. Concurrently, validate Notch inhibition by Western blot for NICD and RT-qPCR for Hey1 .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSJYNJIZWPSB-CVRXJBIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439850 | |
Record name | LY-411575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-57-6 | |
Record name | (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209984-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 411575 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-411575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。